![molecular formula C16H17F3O3SSi B14237101 Methanesulfonic acid, trifluoro-, 3-(trimethylsilyl)[1,1'-biphenyl]-2-yl ester CAS No. 556812-45-4](/img/structure/B14237101.png)
Methanesulfonic acid, trifluoro-, 3-(trimethylsilyl)[1,1'-biphenyl]-2-yl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methanesulfonic acid, trifluoro-, 3-(trimethylsilyl)[1,1’-biphenyl]-2-yl ester is a complex organic compound that features a trifluoromethanesulfonic acid moiety attached to a biphenyl structure with a trimethylsilyl group
Vorbereitungsmethoden
The synthesis of methanesulfonic acid, trifluoro-, 3-(trimethylsilyl)[1,1’-biphenyl]-2-yl ester typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of the biphenyl core, which is then functionalized with a trimethylsilyl group.
Reaction Conditions: The trifluoromethanesulfonic acid moiety is introduced through a reaction with trifluoromethanesulfonic anhydride under controlled conditions.
Industrial Production: Industrial production methods may involve large-scale reactions using optimized conditions to ensure high yield and purity of the final product.
Analyse Chemischer Reaktionen
Methanesulfonic acid, trifluoro-, 3-(trimethylsilyl)[1,1’-biphenyl]-2-yl ester undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the trifluoromethanesulfonic acid moiety can be replaced by other nucleophiles.
Oxidation and Reduction: The biphenyl core can undergo oxidation and reduction reactions, leading to the formation of different derivatives.
Common Reagents and Conditions: Typical reagents include strong acids, bases, and oxidizing agents. Reaction conditions often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used, but they generally include various substituted biphenyl derivatives.
Wissenschaftliche Forschungsanwendungen
Methanesulfonic acid, trifluoro-, 3-(trimethylsilyl)[1,1’-biphenyl]-2-yl ester has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of complex molecules through coupling reactions.
Biology: The compound can be used in biochemical studies to investigate enzyme interactions and protein modifications.
Industry: Utilized in the production of advanced materials and as a catalyst in various industrial processes.
Wirkmechanismus
The mechanism by which methanesulfonic acid, trifluoro-, 3-(trimethylsilyl)[1,1’-biphenyl]-2-yl ester exerts its effects involves:
Molecular Targets: The compound interacts with specific molecular targets, such as enzymes or receptors, through its functional groups.
Pathways Involved: It may participate in signaling pathways or metabolic processes, influencing the activity of various biomolecules.
Vergleich Mit ähnlichen Verbindungen
Methanesulfonic acid, trifluoro-, 3-(trimethylsilyl)[1,1’-biphenyl]-2-yl ester can be compared with other similar compounds, such as:
Trifluoromethanesulfonic Acid: A strong organic acid used in various chemical reactions.
Methyl Trifluoromethanesulfonate: Known for its use in methylation reactions.
Trifluoromethanesulfonyl Chloride: Utilized in the synthesis of sulfonyl compounds.
The uniqueness of methanesulfonic acid, trifluoro-, 3-(trimethylsilyl)[1,1’-biphenyl]-2-yl ester lies in its combination of a biphenyl core with a trifluoromethanesulfonic acid moiety and a trimethylsilyl group, which imparts distinct chemical properties and reactivity.
Eigenschaften
CAS-Nummer |
556812-45-4 |
|---|---|
Molekularformel |
C16H17F3O3SSi |
Molekulargewicht |
374.5 g/mol |
IUPAC-Name |
(2-phenyl-6-trimethylsilylphenyl) trifluoromethanesulfonate |
InChI |
InChI=1S/C16H17F3O3SSi/c1-24(2,3)14-11-7-10-13(12-8-5-4-6-9-12)15(14)22-23(20,21)16(17,18)19/h4-11H,1-3H3 |
InChI-Schlüssel |
RNTNZNPVAUVQHG-UHFFFAOYSA-N |
Kanonische SMILES |
C[Si](C)(C)C1=CC=CC(=C1OS(=O)(=O)C(F)(F)F)C2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-Chloro-6-[(2-methoxypropan-2-YL)oxy]hexane](/img/structure/B14237026.png)
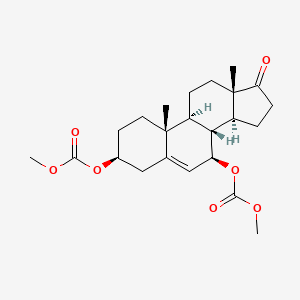
![N-[(Furan-3-yl)methyl]octadeca-9,12-dienamide](/img/structure/B14237033.png)
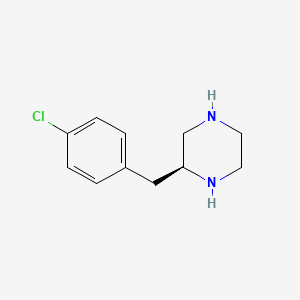
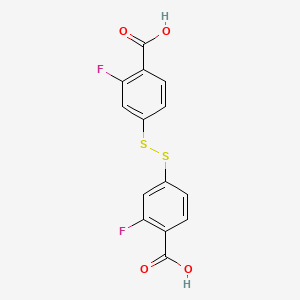
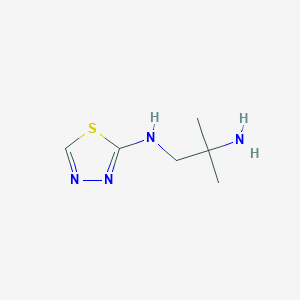
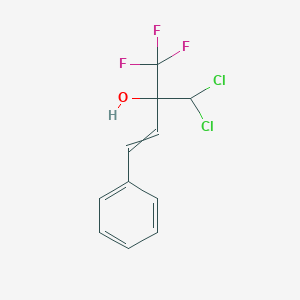
![Benzoic acid, 3-[[(3-bromophenyl)acetyl]amino]-, ethyl ester](/img/structure/B14237062.png)
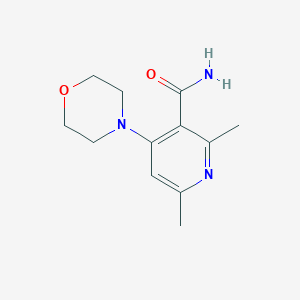

![5,9-Methanoimidazo[4,5-h][3]benzazepine](/img/structure/B14237075.png)
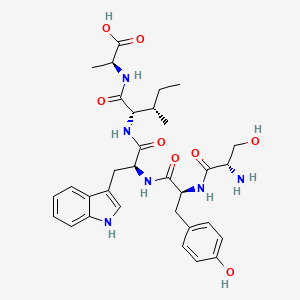
![(3E)-3-[(2-Hydroxyethyl)imino]-N,N-dimethylbutanamide](/img/structure/B14237100.png)

